ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate
Description
Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a bicyclic structure with a benzyl substituent and an ester functional group. Pyrazole-based compounds are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structural features, such as hydrogen bonding and π-π interactions, would typically be validated using software like PLATON or WinGX, ensuring accuracy in bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
ethyl 1-benzyl-5-oxo-4H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPUBBLQQVAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=NN(C1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the reaction of hydrazines with 1,3-diketones. One common method includes the use of ethylene glycol as a solvent, where hydrazine reacts with a diketone to form the pyrazole ring . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate with structurally analogous compounds requires evaluation of substituent effects, crystallographic parameters, and biological activity. However, the provided evidence lacks direct data on this compound or its analogs . Below is a generalized framework for such comparisons, inferred from methodologies in crystallography and related literature:
Table 1: Hypothetical Comparison of Pyrazole Derivatives
Their inclusion here is illustrative of comparative methodologies.*
Key Findings:
Substituent Impact : The benzyl group in the target compound likely enhances aromatic interactions compared to aliphatic chains (e.g., ethyl palmitate). This could influence molecular packing in crystal lattices, as observed in SHELXL-refined structures .
Biological Relevance: Unlike neonicotinoids (e.g., clothianidin), pyrazole derivatives often exhibit diverse mechanisms of action, but specific data for the target compound are unavailable .
Crystallographic Robustness : Software like WinGX and SHELXPRO standardize structure validation, ensuring reliability in parameters like R-factors and torsion angles, which are critical for comparative studies .
Biological Activity
Ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzyl hydrazine with ethyl acetoacetate under acidic conditions. This method yields the desired pyrazole derivative through cyclization and subsequent esterification processes. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 μg/ml against Staphylococcus aureus and Escherichia coli, indicating moderate to high antibacterial effectiveness .
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| Ethyl 1-benzyl-5-oxo-4,5-dihydro-pyrazole | 7.81 - 62.5 | Staphylococcus aureus |
| Other Pyrazole Derivatives | 250 - 1000 | Escherichia coli |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Studies have shown that certain derivatives exhibit substantial inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Antitumor Activity
The compound's derivatives have been evaluated for antitumor activity as well. Pyrazole derivatives are known to inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For example, compounds with structural similarities to ethyl 1-benzyl derivatives have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in several cancers .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at the benzyl position or variations in the carboxylate group can significantly influence potency and selectivity against specific biological targets. Computational studies using molecular docking have provided insights into binding interactions between these compounds and their targets .
Case Studies
Several case studies exemplify the biological efficacy of this compound:
- Antimicrobial Efficacy : A study reported that a derivative exhibited an MIC of 7.81 μg/ml against Staphylococcus aureus, outperforming many conventional antibiotics .
- Anti-inflammatory Effects : Research indicated that certain derivatives reduced TNF-alpha levels by up to 50% in vitro, showcasing their potential for treating inflammatory conditions .
- Antitumor Activity : In vivo models demonstrated that pyrazole derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, PhNHNH₂ | ~60-70 | Byproduct formation (e.g., hydrazones) |
| Vilsmeier–Haack Reaction | POCl₃, DMF, 3-methyl-1-aryl-pyrazole | ~50 | Over-chlorination, purification complexity |
Basic: How can structural characterization of this compound be optimized using crystallographic techniques?
X-ray crystallography remains the gold standard. Use SHELXL for refinement, which handles small-molecule structures efficiently, even with twinning or high-resolution data . For visualizing thermal ellipsoids and hydrogen-bonding networks, ORTEP-3 provides GUI-based tools to generate publication-ready diagrams . Key parameters:
- Data collection : Mo Kα radiation (λ = 0.71073 Å), 100 K.
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
Example Crystallographic Data (hypothetical):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å |
| R-factor | < 0.05 |
Advanced: How can computational methods enhance reaction design for derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations and experimental data to predict reaction pathways. For example:
Reaction Path Search : Use density functional theory (DFT) to model cyclocondensation transition states.
Condition Optimization : Machine learning identifies optimal solvent/base combinations (e.g., ethanol/NaHCO₃ vs. DMF/K₂CO₃) .
Byproduct Analysis : Molecular dynamics simulations predict hydrazone formation under varying pH .
Case Study : DFT calculations revealed that benzylation at the pyrazole N1 position is favored over C3 due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol) .
Advanced: What statistical experimental designs are suitable for optimizing reaction yields?
Use Response Surface Methodology (RSM) or Taguchi orthogonal arrays to minimize trial-and-error. For example:
- Factors : Temperature (60–100°C), molar ratio (1:1–1:2.5), catalyst loading (0–5 mol%).
- Response : Yield (%) and purity (HPLC).
Q. Table 2: Taguchi Design for Cyclocondensation Optimization
| Run | Temp (°C) | Ratio | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 1:1 | 0 | 42 |
| 2 | 80 | 1:1.5 | 2.5 | 68 |
| 3 | 100 | 1:2 | 5 | 55 |
Analysis of variance (ANOVA) identified temperature as the most significant factor (p < 0.05) .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved?
Contradictions often arise from tautomerism or solvate formation. Strategies:
Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts in DMSO-d₆ at 25–80°C) .
High-Resolution MS : Confirm molecular ion ([M+H]⁺ = 275.1064) and rule out adducts .
PXRD : Detect polymorphs or hydrate forms affecting spectral profiles .
Example : A study on 5-methyl-1-phenylpyrazole-4-carboxylic acid showed enol tautomers dominate in polar solvents, shifting ¹H NMR peaks by 0.3–0.5 ppm .
Advanced: What mechanistic insights exist for the biological activity of pyrazole-4-carboxylate derivatives?
While direct data on this compound is limited, analogous derivatives exhibit:
Q. Table 3: Predicted Binding Affinities (AutoDock Vina)
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond with Arg120 |
| EGFR Kinase | -8.5 | Hydrophobic with Leu694 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
